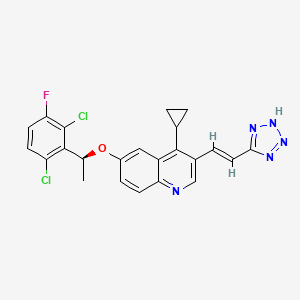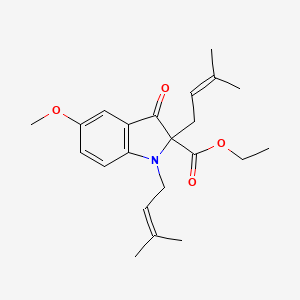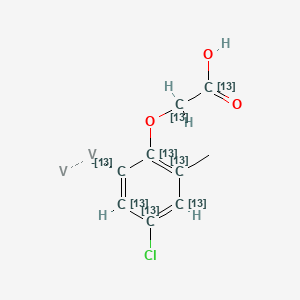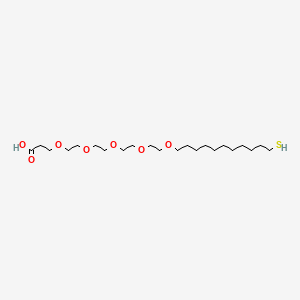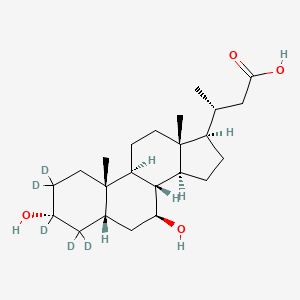
24-Nor Ursodeoxycholic Acid-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
24-Norursodeoxycholic acid-d5 is a synthetic bile acid derivative. It is a deuterated form of 24-Norursodeoxycholic acid, which means that it contains five deuterium atoms. This compound is primarily used in scientific research due to its unique properties and potential therapeutic applications, particularly in the treatment of liver diseases.
準備方法
The synthesis of 24-Norursodeoxycholic acid-d5 involves several steps. The starting material is typically a bile acid derivative, which undergoes a series of chemical reactions to introduce the deuterium atoms. The synthetic route includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium.
Oxidation and Reduction: These reactions are used to modify the functional groups and achieve the desired structure.
Industrial production methods for 24-Norursodeoxycholic acid-d5 are similar to laboratory synthesis but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield.
化学反応の分析
24-Norursodeoxycholic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
24-Norursodeoxycholic acid-d5 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of bile acids and their derivatives.
Biology: It is used to investigate the metabolic pathways and biological effects of bile acids in various organisms.
Medicine: It has potential therapeutic applications in the treatment of liver diseases, such as primary sclerosing cholangitis and non-alcoholic fatty liver disease.
Industry: It is used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 24-Norursodeoxycholic acid-d5 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of bile acid receptors and transporters, which play a crucial role in maintaining bile acid homeostasis. Additionally, it has been shown to influence the immune response by modulating the activity of T cells, particularly CD8+ T cells .
類似化合物との比較
24-Norursodeoxycholic acid-d5 is unique compared to other bile acid derivatives due to its deuterium content, which enhances its stability and resistance to metabolic degradation. Similar compounds include:
Ursodeoxycholic acid: A naturally occurring bile acid used to treat liver diseases.
Tauro-ursodeoxycholic acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility.
Glyco-ursodeoxycholic acid: A glycine-conjugated form of ursodeoxycholic acid with similar therapeutic properties.
Each of these compounds has unique properties and applications, but 24-Norursodeoxycholic acid-d5 stands out due to its enhanced stability and potential for use in advanced therapeutic applications .
特性
分子式 |
C23H38O4 |
|---|---|
分子量 |
383.6 g/mol |
IUPAC名 |
(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1/i6D2,11D2,15D |
InChIキー |
QYYDXDSPYPOWRO-FBKGEQRYSA-N |
異性体SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)O)C)C)([2H])[2H])O |
正規SMILES |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


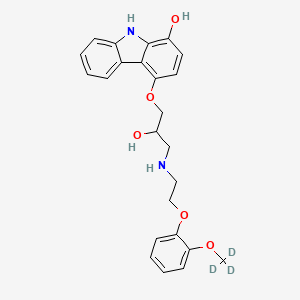
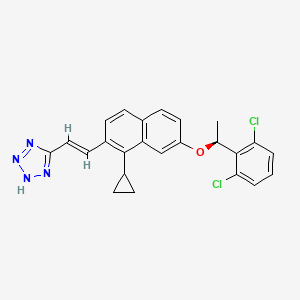

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one-d6](/img/structure/B12415833.png)
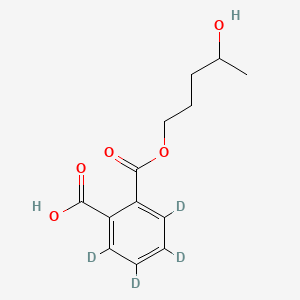
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)

